IDO-IN-3 Mechanism of Action: Technical Guide
IDO-IN-3 Mechanism of Action: Technical Guide
Executive Summary
IDO-IN-3 (CAS: 2070018-30-1) is a potent, selective small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a rate-limiting heme enzyme in the kynurenine pathway.[1] With an IC
This guide details the molecular mechanism of IDO-IN-3, its physicochemical properties, and validated protocols for assessing its efficacy in preclinical models. It is designed for researchers investigating the restoration of effector T-cell function via metabolic checkpoint blockade.
Note on Nomenclature: Researchers must distinguish this compound from "IDO1/TDO-IN-3" (CAS: 2347579-03-5), a distinct dual inhibitor with nanomolar potency against both IDO1 and TDO. This guide focuses strictly on the selective IDO1 inhibitor IDO-IN-3 .
Chemical Identity & Properties
IDO-IN-3 belongs to a class of hydroxyamidine/urea derivatives designed to coordinate with the heme iron within the IDO1 active site.
| Property | Specification |
| CAS Number | 2070018-30-1 |
| Molecular Formula | C |
| Molecular Weight | 359.15 g/mol |
| Solubility | DMSO (up to 50 mM) |
| Primary Target | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Potency (IC | 98 nM (Cellular, HeLa); 290 nM (Enzymatic) |
Mechanism of Action (MoA)
Molecular Binding Mechanism
IDO-IN-3 functions as a competitive inhibitor targeting the heme cofactor within the catalytic pocket of IDO1. The enzyme normally catalyzes the oxidative cleavage of L-Tryptophan (Trp) to N-formylkynurenine.
-
Heme Coordination: The hydroxyamidine or urea motif of IDO-IN-3 coordinates directly with the Ferrous (Fe
) or Ferric (Fe ) iron of the heme group. -
Steric Occlusion: The halogenated phenyl ring (containing Br/F) occupies the hydrophobic "Pocket A," displacing L-Tryptophan and preventing the formation of the ternary enzyme-substrate-oxygen complex.
-
Redox Stabilization: By locking the heme iron in an inactive coordination state, IDO-IN-3 prevents the reduction required for catalytic turnover.
Immunological Signaling Pathway
Inhibition of IDO1 by IDO-IN-3 reverses the "metabolic shield" utilized by tumors.
-
Tryptophan Restoration: Prevents the depletion of local Trp, deactivating the GCN2 (General Control Nonderepressible 2) stress response kinase in T-cells.
-
Kynurenine Reduction: Lowers Kynurenine (Kyn) levels, preventing the activation of the AhR (Aryl Hydrocarbon Receptor), which otherwise drives the differentiation of immunosuppressive regulatory T-cells (Tregs).[2]
Figure 1: Mechanistic pathway of IDO1 inhibition. IDO-IN-3 blocks the conversion of Trp to Kyn, preventing downstream immunosuppressive signaling via AhR and GCN2.
Experimental Protocols
Cell-Based IDO1 Inhibition Assay (HeLa)
This protocol validates IDO-IN-3 activity in a cellular context using IFN-
Reagents:
-
HeLa cells (ATCC CCL-2)
-
Recombinant Human IFN-
(rhIFN- ) -
L-Tryptophan (100
M) -
Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)
-
30% Trichloroacetic acid (TCA)
Protocol Workflow:
-
Seeding: Plate HeLa cells at
cells/well in a 96-well plate. Incubate overnight. -
Induction: Treat cells with rhIFN-
(50 ng/mL) to induce IDO1 expression. -
Treatment: Simultaneously add IDO-IN-3 (serial dilutions from 10
M to 1 nM in DMSO). -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Supernatant Harvest: Transfer 140
L of supernatant to a new plate. -
Protein Precipitation: Add 10
L of 30% TCA. Centrifuge at 2500 rpm for 10 min. -
Colorimetric Detection: Mix 100
L of clarified supernatant with 100 L of Ehrlich’s Reagent. -
Readout: Measure Absorbance at 490 nm . Calculate IC
based on Kynurenine standard curve.
Enzymatic Heme-Binding Assay
To confirm direct binding to the IDO1 heme cofactor.
Protocol Workflow:
-
Preparation: Mix 50 nM Recombinant hIDO1 with 20 mM Ascorbate and 10
M Methylene Blue (to maintain ferrous state). -
Substrate: Add L-Tryptophan (100
M). -
Inhibitor: Add IDO-IN-3 and incubate for 30 min at 25°C.
-
Detection: Measure the formation of N-formylkynurenine by absorbance increase at 321 nm .
Figure 2: Step-by-step workflow for the HeLa cell-based Kynurenine detection assay.
References
-
MedChemExpress (MCE). IDO-IN-3 Product Datasheet (Cat. No.: HY-16987). Retrieved from [3]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.[3][4][5] ACS Medicinal Chemistry Letters, 8(5), 486–491.[3][4] (Cited as primary reference for the structural class and assay methodology).
-
PubChem. Compound Summary: IDO-IN-3 (CAS 2070018-30-1). National Library of Medicine.
